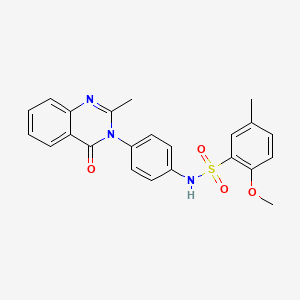

2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

The compound 2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and agrochemical applications. The quinazolinone ring in this compound is a nitrogen-containing heterocycle known for its role in enhancing pharmacological properties such as enzyme inhibition and receptor binding.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-15-8-13-21(30-3)22(14-15)31(28,29)25-17-9-11-18(12-10-17)26-16(2)24-20-7-5-4-6-19(20)23(26)27/h4-14,25H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYWIYJAGIGHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step organic synthesis approach is often required:

Starting Materials: Begin with precursors like methoxybenzenes, methylquinazolines, and benzenesulfonamides.

Step 1: Methoxybenzene is methylated using methyl halide under basic conditions.

Step 2: Quinazoline derivative is formed through a cyclization reaction.

Step 3: Coupling of the methylquinazoline derivative with the methylated methoxybenzene using a suitable cross-coupling catalyst like palladium or nickel.

Step 4: Sulfonamide formation via reaction with chlorosulfonic acid.

Industrial Production Methods

For large-scale production, the following modifications might be necessary:

Optimization of Catalysts: Use of robust, reusable catalysts to minimize costs.

Green Chemistry Approaches: Reduce the use of harmful solvents by using water or bio-based solvents.

Process Intensification: Employ continuous flow chemistry to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions due to their electron-rich nature.

Common Reagents and Conditions

Oxidation Reagents: KMnO₄, CrO₃.

Reduction Reagents: LiAlH₄, H₂ with a metal catalyst.

Substitution Conditions: Electrophilic halogenation using Br₂ or Cl₂ in the presence of a Lewis acid.

Major Products Formed from These Reactions

Oxidation of the methoxy group forms a carbonyl compound.

Reduction of the sulfonamide produces the corresponding amine.

Electrophilic substitution can yield halogenated derivatives.

Scientific Research Applications

Chemistry: As a reagent for synthetic organic chemistry.

Biology: Potential as a molecular probe or ligand in biochemical assays.

Medicine: Could be investigated for therapeutic properties or as a drug intermediate.

Industry: Use in the production of specialized dyes, pigments, or other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with biological molecules:

Molecular Targets: It might interact with specific enzymes or receptors.

Pathways Involved: Could modulate biochemical pathways involving oxidative stress or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Quinazolinone Moieties

Compound : 2,5-Dichloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 899980-63-3)

- Molecular Formula : C₂₁H₁₄Cl₂FN₃O₃S (MW: 478.3)

- Key Features :

- Substituted with 2,5-dichloro and 2-fluoro groups on the benzene rings.

- Shares the 2-methyl-4-oxoquinazolin-3(4H)-yl core.

- Comparison :

- The chloro and fluoro substituents increase molecular weight and lipophilicity compared to the methoxy and methyl groups in the target compound. Halogens often enhance metabolic stability but may reduce solubility.

- The absence of methoxy groups in CAS 899980-63-3 suggests differences in electronic effects (e.g., electron-donating vs. electron-withdrawing substituents), which could influence binding to biological targets.

Sulfonamide-Based Agrochemicals

Compound: Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

- Molecular Formula : C₁₂H₁₂ClN₅O₄S (MW: 357.76)

- Key Features: Contains a triazine ring instead of a quinazolinone. Used as a herbicide targeting acetolactate synthase (ALS).

- Comparison: The triazine ring in chlorsulfuron enables distinct hydrogen-bonding interactions compared to the quinazolinone core, which has a fused bicyclic structure. The methoxy group in chlorsulfuron is positioned on the triazine ring, whereas the target compound’s methoxy group is on the benzenesulfonamide moiety. This difference likely alters target specificity and potency.

Triazole-Containing Sulfonamides

Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Key Features: Feature a 1,2,4-triazole-thione core instead of quinazolinone. Exhibit tautomerism between thiol and thione forms, confirmed by IR and NMR .

- Comparison: The triazole-thione system provides sulfur-based reactivity, which may enhance metal-binding capacity compared to the oxygen-dominated quinazolinone. The absence of C=O stretching bands (~1660–1680 cm⁻¹) in triazole derivatives contrasts with the quinazolinone’s ketone group, implying differences in stability and intermolecular interactions.

Other Sulfonamide Derivatives

Compound : 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-60-9)

- Key Features :

- Contains a thiazolo-pyridine heterocycle fused with a sulfonamide group.

- Fluorine substitution on the benzene ring (as in both this compound and CAS 899980-63-3 ) is a common strategy to improve bioavailability and metabolic resistance.

Key Research Findings

- Synthetic Methods: Compounds with sulfonamide and heterocyclic cores (e.g., triazoles , quinazolinones ) often employ nucleophilic substitutions and cyclization reactions. The target compound’s synthesis likely involves similar steps but with tailored starting materials.

- Spectroscopic Trends: IR spectra of sulfonamides show characteristic S=O stretches (~1350–1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹) . Quinazolinone derivatives exhibit strong C=O stretches (~1680 cm⁻¹), absent in triazole-thiones .

- Biological Implications: Halogenation (e.g., Cl, F) improves metabolic stability but may reduce aqueous solubility .

Biological Activity

2-Methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

- Common Name : this compound

- CAS Number : 898428-97-2

- Molecular Weight : 435.5 g/mol

- Chemical Formula : C17H15N3O3S

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammation. The quinazoline moiety is known for its role in targeting various kinases and receptors, which play crucial roles in cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that compounds containing the quinazoline structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinazoline have shown promising results against breast cancer cell lines such as MDA-MB-231, with IC50 values indicating potent activity (IC50 = 0.50 μM for certain derivatives) .

Table 1: Antiproliferative Activity of Related Quinazoline Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.50 |

| Compound B | HT-29 | 0.82 |

| Compound C | A549 | 1.51 |

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented, with evidence suggesting that they can inhibit the production of pro-inflammatory cytokines. The compound's sulfonamide group may contribute to its ability to modulate inflammatory pathways, potentially reducing conditions such as arthritis or other inflammatory diseases.

Case Studies

- In Vivo Studies : In a study involving Wistar rats, administration of related quinazoline compounds led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells, mediated by the activation of procaspase-3 .

- Metabolite Identification : Research involving HPLC-MS/MS analysis has identified metabolites formed from the biotransformation of related compounds, which may enhance their therapeutic efficacy or reduce toxicity .

Q & A

Q. What synthetic strategies are commonly employed for preparing 2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide and its derivatives?

Answer: The compound can be synthesized via condensation of benzenesulfonamide intermediates with quinazolinone precursors. A general procedure involves refluxing potassium salts of N-(benzenesulfonyl)cyanamide with substituted 2-aminoacetophenones or aminobenzophenones in glacial acetic acid, followed by purification via crystallization. Key steps include:

- Reaction conditions : 3.5–5 hours reflux in glacial acetic acid .

- Purification : Ethanol or acetonitrile recrystallization, yielding 40–55% purity .

- Critical parameters : Stoichiometric ratios (e.g., 2.2 mmol amine per 2 mmol sulfonamide precursor) and temperature control to avoid decomposition .

Q. Which analytical methods are most reliable for structural characterization of this compound?

Answer:

- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), methyl (δ 2.3–2.5 ppm), and quinazolinone carbonyl (δ 165–170 ppm) signals .

- TLC : Use silica gel plates with ethyl acetate/hexane (1:1) for Rf ~0.75 .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 450–500) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound?

Answer: SAR studies focus on:

- Quinazolinone substitution : 2-Methyl-4-oxo groups enhance kinase inhibition by mimicking ATP-binding motifs .

- Sulfonamide linker : N-phenyl substitution improves solubility, while chloro/methoxy groups at C-5 increase membrane permeability .

- Key finding : Derivatives with 4-chloro substituents (e.g., Compound 11 in ) show 2-fold higher cytotoxicity (IC50 = 1.2 µM) than unsubstituted analogs .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .

- Solubility adjustments : Co-solvents like DMSO (≤0.1% v/v) prevent aggregation artifacts .

- Data normalization : Express activity as % inhibition relative to vehicle controls with error bars from triplicate runs .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?

Answer: Adopt tiered approaches:

Lab-scale studies : Measure logP (octanol-water partitioning) to predict bioaccumulation .

Microcosm models : Assess biodegradation pathways using HPLC-MS to detect metabolites .

Ecotoxicity assays : Use Daphnia magna (LC50) and algal growth inhibition tests (72-h EC50) .

Q. How can computational modeling predict target interactions and guide synthesis?

Answer:

- Docking studies : Use AutoDock Vina to model binding to EGFR kinase (PDB: 1M17). The methoxy group forms hydrogen bonds with Thr766 .

- ADMET prediction : SwissADME predicts high BBB permeability (TPSA = 75 Ų) but moderate CYP3A4 inhibition .

Methodological Challenges

Q. What strategies improve solubility without compromising target affinity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.